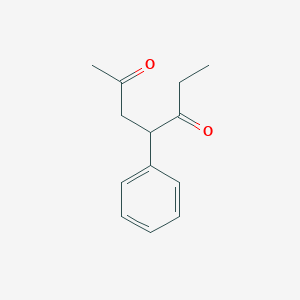

4-Phenylheptane-2,5-dione

Description

Significance of Diketone Motifs in Contemporary Organic Synthesis

Diketone motifs, particularly 1,4-diketones, are crucial intermediates in modern organic synthesis. nih.govcore.ac.ukacs.org They serve as versatile building blocks for the construction of various cyclic and heterocyclic systems. nih.govcore.ac.ukacs.org For instance, the Paal-Knorr synthesis utilizes 1,4-diketones to prepare important heterocycles like furans, pyrroles, and thiophenes. nih.govacs.org These heterocyclic structures are prevalent in natural products and pharmaceutical agents. nih.govacs.org Furthermore, 1,4-diketones are precursors for the synthesis of cyclopentenones, which are key components of various biologically active compounds such as prostaglandins (B1171923) and jasmonates. beilstein-journals.orguwindsor.canih.gov The ability to construct complex molecular architectures from relatively simple 1,4-diketone precursors underscores their importance in synthetic organic chemistry. libretexts.orgorganic-chemistry.org

Classification and Structural Features of 1,4-Diketones within Organic Chemistry

Dicarbonyl compounds are classified based on the number of carbon atoms separating their two carbonyl groups. wikipedia.org In 1,4-diketones, the carbonyl groups are separated by two carbon atoms, placing them in a gamma (γ) relationship to each other. This specific arrangement dictates their characteristic reactivity. The general structure of a 1,4-diketone features two carbonyl functionalities at the second and fifth positions of a carbon chain. This arrangement allows for intramolecular reactions, most notably cyclization to form five-membered rings. beilstein-journals.orgnih.gov The presence of alpha-hydrogens adjacent to the carbonyl groups also allows for enolate formation, a key step in many of their synthetic transformations. masterorganicchemistry.comuoc.gr

The compound 4-Phenylheptane-2,5-dione is a specific example of a 1,4-diketone. nih.gov Its structure consists of a seven-carbon heptane (B126788) chain with carbonyl groups at positions 2 and 5, and a phenyl group attached to the fourth carbon.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78303-46-5 |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis and its utility as a precursor in various organic reactions. The Stetter reaction, a key method for carbon-carbon bond formation, has been employed for the synthesis of 1,4-diketones, including derivatives of this compound. nih.govacs.org This reaction typically involves the nucleophilic catalysis of an aldehyde and an α,β-unsaturated ketone. nih.gov

Another significant area of research involves the cyclization of 1,4-diketones to form cyclopentenones. beilstein-journals.orgnih.gov This intramolecular aldol (B89426) condensation is a fundamental transformation that has been extensively studied. masterorganicchemistry.comuoc.gr The resulting cyclopentenone core is a valuable scaffold in the synthesis of natural products and other complex molecules. nih.gov

Furthermore, the Pauson-Khand reaction, a [2+2+1] cycloaddition, offers another route to cyclopentenones from alkynes, alkenes, and carbon monoxide, often involving a 1,4-diketone or its synthetic equivalent as an intermediate or target. nrochemistry.comorganic-chemistry.orglibretexts.orgwikipedia.org Research in this area explores the scope and mechanism of this powerful ring-forming reaction. uwindsor.caorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

78303-46-5 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

4-phenylheptane-2,5-dione |

InChI |

InChI=1S/C13H16O2/c1-3-13(15)12(9-10(2)14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |

InChI Key |

MWMYGUMCXGFTRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylheptane 2,5 Dione and 1,4 Diketone Analogs

Established Synthetic Pathways to 1,4-Diketones

The synthesis of 1,4-diketones can be achieved through numerous pathways, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The following sections detail prominent and innovative methods for their preparation.

Stetter Reaction and Mechanistic Variants for 1,4-Diketone Formation

The Stetter reaction is a classic and powerful method for synthesizing 1,4-diketones through the conjugate addition of an aldehyde to an α,β-unsaturated compound. organic-chemistry.org The reaction is typically catalyzed by a nucleophile, such as cyanide or an N-heterocyclic carbene (NHC) derived from a thiazolium salt. organic-chemistry.orgacs.org A key feature of this reaction is the concept of "umpolung" or polarity reversal, where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile. organic-chemistry.orgchemistry-reaction.com

The mechanism involves the nucleophilic catalyst attacking the aldehyde to form a Breslow intermediate. rsc.org This intermediate then adds to the Michael acceptor (the α,β-unsaturated compound) in a 1,4-fashion. chemistry-reaction.com Although this process competes with the reversible 1,2-addition (Benzoin condensation), the Stetter reaction is irreversible and leads to the more stable 1,4-dicarbonyl product. organic-chemistry.org

Recent advancements have focused on developing asymmetric variants and expanding the substrate scope. For instance, novel arenoxy-substituted 1,4-diketones have been synthesized with good yields at room temperature using an intermolecular Stetter reaction catalyzed by 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride. acs.org

Table 1: Examples of Stetter Reaction for 1,4-Diketone Synthesis This table is interactive and represents a summary of typical Stetter reactions.

| Aldehyde | Michael Acceptor | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Various Aldehydes | Methyl vinyl ketone (MVK) | Thiazolium salt / TEA | DMSO | Good | acs.org |

| Aromatic Aldehydes | α,β-Unsaturated Ketones | Cyanide or Thiazolium salt | N/A | High | chemistry-reaction.com |

| Aliphatic Aldehydes | Activated Alkenes | Nucleophilic Catalyst | N/A | High | chemistry-reaction.com |

Palladium-Catalyzed Carbon-Carbon Coupling Strategies for Diketone Synthesis

Palladium catalysis offers a versatile and efficient platform for the synthesis of 1,4-diketones through various carbon-carbon bond-forming reactions. These methods often feature mild conditions and broad functional group compatibility.

One notable strategy involves the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides. nih.govorganic-chemistry.org This approach provides access to highly functionalized 1,4-diketones and has been successfully applied in the enantioselective synthesis of natural products like (+)-myrmicarin 217. nih.govorganic-chemistry.org The reaction proceeds with operational simplicity and high regioselectivity, particularly when the acyl chloride is added slowly. organic-chemistry.org

Other significant palladium-catalyzed methods include:

The addition of organozinc reagents to enones in the presence of carbon monoxide, which can convert both cyclic and acyclic α,β-unsaturated ketones and aldehydes. organic-chemistry.org

The reductive coupling of acid chlorides with organostannane reagents like (E)-1,2-bis(tri-n-butylstannyl)ethene or β-stannyl enones. researchgate.net

The coupling of indium homoenolates, generated from the oxidative addition of In/InCl3 to enones in aqueous media, with acid chlorides. organic-chemistry.org

A palladium/photo-cocatalyzed dehydrogenative cross-coupling of allylic alcohols and aldehydes under mild conditions. rsc.org

Table 2: Overview of Palladium-Catalyzed 1,4-Diketone Syntheses This table is interactive and showcases different palladium-catalyzed methodologies.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Cyclopropanol | Acyl Chloride | Palladium Catalyst | Access to functionalized diketones, mild conditions. | nih.govorganic-chemistry.org |

| Enone | Organozinc Reagent | Pd-catalyst / Carbon Monoxide | Good yields for cyclic and acyclic substrates. | organic-chemistry.org |

| Acid Chloride | β-Stannyl Enone | Palladium Catalyst | Direct formation of butane-1,4-diones. | researchgate.net |

| Allylic Alcohol | Aldehyde | Palladium / TBADT Photocatalyst | Dehydrogenative cross-coupling under mild conditions. | rsc.org |

Conjugate Addition Approaches to 1,4-Diketones

Conjugate addition, or Michael addition, is a cornerstone for the synthesis of 1,4-dicarbonyl compounds. ulb.ac.be This approach involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org While the direct addition of an acyl anion equivalent is a common strategy, various nucleophiles can be employed. ulb.ac.be

Key examples of conjugate addition strategies include:

Lithium Diorganocopper Reagents (Gilman Reagents) : These reagents (R₂CuLi) are highly effective for 1,4-addition to α,β-unsaturated ketones, allowing for the formation of a new carbon-carbon bond with a wide range of alkyl, aryl, and alkenyl groups. libretexts.org

Nitroalkanes : The conjugate addition of primary nitroalkanes to α,β-unsaturated ketones, followed by a Nef reaction to convert the nitro group into a carbonyl, provides a two-step route to γ-diketones. ulb.ac.beorganic-chemistry.org A one-pot version using DBU as a base has also been developed. organic-chemistry.org

Acyl Radical Addition : Photoredox catalysis can be used to generate acyl radicals from precursors like α-ketoacids, which then add to Michael acceptors to form the 1,4-diketone structure. rsc.org

Samarium-Mediated Addition : A Michael-type addition between aroyl chlorides and chalcones can be achieved using samarium metal in DMF to yield various 1,4-diketones. organic-chemistry.org

The general mechanism involves the nucleophile attacking the β-carbon, which pushes the alkene π-electrons to form an enolate intermediate. libretexts.org This enolate is then protonated to yield the final saturated product. libretexts.org

Electrochemical Methods for Diketone Formation from Malonic Acid Derivatives

Electrosynthesis has emerged as a green and efficient alternative for preparing 1,4-diketones. gre.ac.uk A prominent electrochemical method involves the oxidative decarboxylation of disubstituted malonic acid derivatives. ulb.ac.benih.gov This strategy provides good to excellent yields (68% to 91%) and represents a practical application of umpolung chemistry. ulb.ac.begre.ac.uk

The process typically begins with the Michael addition of a malonyl anion to an acrylic derivative. gre.ac.uk The resulting adduct, a disubstituted malonic acid, is then subjected to electrolysis, often using graphite (B72142) electrodes in methanol (B129727) with ammonia (B1221849). ulb.ac.begre.ac.uk This initially forms a complex mixture containing ketal intermediates. ulb.ac.beacs.org A subsequent workup with aqueous acid, such as 1 M HCl, cleanly converts these intermediates into the desired 1,4-diketone. ulb.ac.beacs.org

This methodology tolerates a variety of functional groups, including aliphatic chains and cyclic ketones, and has been successfully applied to the total synthesis of the natural product cis-jasmone. ulb.ac.benih.govresearchgate.net

Table 3: Electrochemical Synthesis of 1,4-Diketones from Malonic Acid Derivatives This table is interactive and provides examples of the electrochemical method.

| Malonic Acid Derivative Substrate | Product Yield | Reference |

|---|---|---|

| Adduct from acetyl anion equivalent & cyclohexenone | 83% | ulb.ac.be |

| Adduct from acetyl anion equivalent & cyclopentenone | 77% | ulb.ac.be |

| Precursor for cis-jasmone | 90% | ulb.ac.be |

| General Scope | 68-91% | nih.gov |

Multicomponent Reactions in Aqueous Media for 1,4-Diketone Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly valued for their efficiency and atom economy. nih.gov The development of MCRs in water as a solvent further enhances their environmental friendliness. nih.gov

One approach for obtaining 1,4-diketones involves a three-component reaction of alkylglyoxals, 1,3-dicarbonyl compounds, and nucleophiles. rsc.org While many MCRs in water lead to complex heterocyclic systems, the underlying principles can be adapted for the construction of 1,4-dicarbonyl frameworks. For instance, a one-pot, three-component reaction of ninhydrin, malononitrile, and various diamines in water has been reported to produce complex scaffolds under catalyst-free conditions, highlighting the power of aqueous MCRs. nih.gov These strategies are promising for creating molecular complexity from simple starting materials in an environmentally benign manner. nih.govrsc.org

Condensation Reactions with Zinc Reagents for Asymmetrical Diketones

The synthesis of asymmetrical 1,4-diketones can be achieved through palladium-catalyzed reactions involving organozinc reagents. This method facilitates the addition of these reagents to α,β-unsaturated ketones (enones) in the presence of carbon monoxide, yielding 1,4-diketones in good yields. organic-chemistry.org The process is applicable to both cyclic and acyclic α,β-unsaturated ketones and aldehydes. organic-chemistry.org

A notable approach involves the enantioselective conjugate addition of a zinc homoenolate, which is catalytically generated from the ring-opening of a cyclopropanol, to an α,β-unsaturated ketone. chemrxiv.org This reaction is promoted by a zinc aminoalkoxide catalyst, which is formed from diethylzinc (B1219324) (Et₂Zn) and a chiral β-amino alcohol. chemrxiv.org The initial products are 1,6-diketones, which can then undergo intramolecular aldol (B89426) condensation to form highly substituted cyclopentene (B43876) derivatives with good to high enantioselectivities. chemrxiv.org

Furthermore, the synthesis of 1,4-diaryl-1,4-diketones has been accomplished through a one-step process from the corresponding α-halo acetophenones using a zinc-iodine (Zn-I₂) condensation agent, proceeding via a Wurtz-like self-condensation mechanism. researchgate.net Organozinc reagents have also been employed in tandem asymmetric conjugate additions followed by aldol reactions. beilstein-journals.org

For the synthesis of tertiary alcohols, which can be precursors to diketones, the catalytic asymmetric addition of both simple and functionalized dialkylzinc reagents to a wide array of saturated ketones and enones has been reported. acs.org

Stereoselective Synthesis of 1,4-Diketone Derivatives and Analogues

The stereoselective synthesis of 1,4-diketones is a critical area of research due to the importance of these motifs in various biologically active compounds. nih.gov

Asymmetric Approaches in Diketone Synthesis

Asymmetric synthesis provides a pathway to enantiomerically enriched compounds. Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of diketones are efficient methods for preparing enantiomerically enriched diols, which are valuable chiral building blocks. sioc-journal.cn Asymmetric transfer hydrogenation (ATH) is a particularly robust method for synthesizing enantioenriched molecules under mild conditions. nih.gov

Recent advancements include the development of a palladium-catalyzed stereospecific transformation of highly substituted cyclopropanols into 1,4- and 1,5-dicarbonyls. nih.gov This method allows for the synthesis of dialdehydes and ketoaldehydes with vicinal tertiary and quaternary stereocenters as single diastereomers. nih.gov Another approach involves the catalytic enantioselective Steglich-type rearrangement of enol lactones to produce enantioenriched spirotricyclic β,β′-diketones. acs.org

The desymmetrization of diketones is another powerful strategy. For instance, the desymmetrization of cyclic diketones can establish multiple chiral centers in a single step. sioc-journal.cn

| Catalyst/Reagent | Substrate | Product | Key Features |

| Palladium catalyst | Densely substituted cyclopropanols | 1,4- and 1,5-dicarbonyls | Stereospecific transformation, access to vicinal stereocenters. nih.gov |

| Chiral isothiourea | Enol lactones | Enantioenriched spirotricyclic β,β′-diketones | Highly enantioselective acyl transfer. acs.org |

| Transition metal catalysts | Diketones | Enantiomerically enriched diols | Asymmetric hydrogenation and transfer hydrogenation. sioc-journal.cn |

Diastereoselective Control in Related Heptane (B126788) Derivatives

Achieving diastereoselective control is crucial in the synthesis of complex molecules like heptane derivatives. For instance, the synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives has been achieved with high diastereoselectivity through intramolecular [2+2] photocycloadditions. clockss.org The degree of diastereoselection was found to be dependent on the substituents of the starting diallylamine. clockss.org

In the context of bicyclo[3.2.0]heptane lactones, diastereoselective methods have been developed using palladium catalysis with mono-N-protected amino acid (MPAA) or pyridone-amine ligands. rsc.orgrsc.org These methods allow for the synthesis of either arylated or non-arylated bicyclo[3.2.0]heptane lactones with high diastereoselectivity. rsc.orgrsc.org

Furthermore, the stereoselective total synthesis of biologically active diarylheptanoids, such as (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol, has been accomplished using methods like the Mukaiyama aldol reaction, Sharpless kinetic resolution, and asymmetric epoxidation. researchgate.net

Strategic Utilization of Diverse Starting Materials in 4-Phenylheptane-2,5-dione Synthesis

The synthesis of this compound and its analogs often relies on the strategic use of readily available starting materials.

Aldehydes and Ketones as Key Precursors in Diketone Construction

Aldehydes and ketones are fundamental building blocks in the synthesis of diketones. organic-chemistry.orgsioc-journal.cnnih.govnih.gov A non-oxidative method for preparing 1,2-diketone derivatives utilizes aldehydes and organometallic reagents. nih.gov The Stetter reaction, a classic method for C-C bond formation, employs aldehydes as Michael donors with α,β-unsaturated ketones as acceptors to form 1,4-diketones. nih.gov

| Starting Materials | Reaction Type | Product |

| Aldehydes and organometallic reagents | Horner–Wadsworth–Emmons and Grignard addition | 1,2-Diketone derivatives nih.gov |

| Aldehydes and α,β-unsaturated ketones | Stetter reaction | 1,4-Diketones nih.gov |

| Aldehydes and β-ketosulphone | Three-step sequence | 1,3-Diketones ifremer.frresearchgate.net |

| Primary nitroalkanes and α,β-unsaturated ketones | Conjugate addition | γ-Diketones organic-chemistry.org |

Application of Cyclopropanols and α,β-Unsaturated Ketones in Synthetic Routes

Cyclopropanols and α,β-unsaturated ketones are valuable precursors in modern synthetic strategies for diketones. A palladium-catalyzed cross-coupling of cyclopropanols and acyl chlorides offers a convenient route to functionalized 1,4-diketones. organic-chemistry.org The ring-opening of cyclopropanols can also be catalyzed by manganese, followed by dehydration, to produce α,β-epoxy ketones. researchgate.net

Furthermore, α,β-unsaturated ketones are key substrates in various reactions. For example, they can be transformed into β,γ-unsaturated ketones through a trifluoroacetic acid (TFA)-mediated reaction of 2-(1-hydroxyalkyl)-1-alkylcyclopropanols, which are themselves derived from α,β-unsaturated ketones. researchgate.net In a copper-catalyzed oxidative annulation, α,β-unsaturated ketoxime acetates react with cyclopropanols to yield highly functionalized pyridine (B92270) derivatives. wiley.com

Elucidation of Reaction Mechanisms in 4 Phenylheptane 2,5 Dione Transformations

Detailed Mechanistic Investigations of 1,4-Diketone Formation Reactions

The formation of 1,4-diketones can be achieved through various strategies, with the umpolung (polarity reversal) approach being a prominent and widely studied method. rsc.orgbeilstein-journals.org This strategy often involves the generation of a nucleophilic acyl group equivalent that can react with an α,β-unsaturated ketone. rsc.org

One of the classic examples of this approach is the Stetter reaction , which utilizes N-heterocyclic carbenes (NHCs) as catalysts. rsc.orgacs.org The mechanism involves the NHC catalyst adding to an aldehyde to form a Breslow intermediate. This intermediate then acts as a nucleophile, attacking an α,β-unsaturated ketone to ultimately yield the 1,4-diketone. rsc.org

Recent advancements have led to the development of multi-component reactions for 1,4-diketone synthesis. For instance, a dual catalytic system employing an NHC and a photoredox catalyst has been reported for the modular synthesis of unsymmetrical 1,4-diketones from benzoyl fluorides, styrenes, and α-keto acids. rsc.org In this process, the photocatalyst facilitates the generation of an acyl radical from the α-keto acid via a single electron transfer (SET) process. This radical then adds to the styrene, and subsequent radical-radical coupling with an NHC-stabilized ketyl intermediate, followed by release of the NHC catalyst, affords the final 1,4-diketone product. rsc.org

Another approach involves the palladium-catalyzed reductive coupling of acid chlorides with organostannane reagents like (E)-1,2-bis(tri-n-butylstannyl)ethene or β-stannyl enones. researchgate.net This reaction proceeds through an intermediate enedicarbonyl derivative which is then reduced by a palladium hydride species. researchgate.net

The table below summarizes key mechanistic features of selected 1,4-diketone formation reactions.

| Reaction Type | Key Intermediates | Catalyst/Reagent | Mechanistic Highlights |

| Stetter Reaction | Breslow intermediate | N-Heterocyclic Carbene (NHC) | Umpolung of an aldehyde to an acyl anion equivalent. rsc.orgacs.org |

| Dual NHC/Photoredox Catalysis | Acyl radical, NHC-stabilized ketyl radical | NHC, Organic Photocatalyst (e.g., DiKTa) | Three-component relay process involving radical intermediates. rsc.org |

| Palladium-Catalyzed Coupling | Enedicarbonyl derivative | Palladium catalyst, Organostannane | Reductive coupling followed by in-situ reduction. researchgate.net |

| Manganese(III) Porphyrin Catalysis | Not explicitly detailed | Manganese(III) porphyrin, (Diacetoxyiodo)benzene | Direct oxidation of arylalkanes to 1,4-diketones. rsc.org |

Understanding Catalytic Cycles in Diketone Synthetic Methodologies

Catalytic cycles are the cornerstone of many modern synthetic methods for 1,4-diketones, enabling the use of substoichiometric amounts of catalysts to achieve high product yields.

In the dual NHC/photoredox catalytic system , two interconnected catalytic cycles operate in concert. rsc.org

Photocatalytic Cycle: The photocatalyst, upon excitation, oxidizes an α-keto acid via single electron transfer (SET), leading to decarboxylation and the formation of an acyl radical. The reduced photocatalyst is then re-oxidized by reducing an NHC-bound intermediate, thus closing the photocatalytic cycle. rsc.org

NHC Catalytic Cycle: The NHC catalyst reacts with a benzoyl fluoride (B91410) to form an acyl azolium intermediate. This intermediate is then reduced by the photocatalyst to generate an NHC-stabilized ketyl radical. This radical species undergoes a radical-radical coupling with the radical derived from the styrene. Finally, the 1,4-diketone product is released, regenerating the free NHC catalyst to complete the cycle. rsc.org

Another example is the manganese(III) porphyrin-catalyzed oxidation of arylalkanes to 1,4-diketones. rsc.org This process is proposed to involve multiple catalytic cycles. Initially, the arylalkane is hydroxylated to an alcohol in one cycle. This alcohol is then oxidized to a ketone in a subsequent cycle, regenerating the catalyst. This ketone can then re-enter the catalytic process to be oxidized further at a different position to yield the 1,4-diketone. rsc.org

The table below outlines the key steps in a generalized catalytic cycle for 1,4-diketone synthesis via dual NHC/photoredox catalysis. rsc.org

| Step | Process | Reactants | Products |

| 1 | Photocatalyst Excitation | Photocatalyst, Light | Excited Photocatalyst |

| 2 | Acyl Radical Generation | Excited Photocatalyst, α-Keto Acid | Reduced Photocatalyst, Acyl Radical |

| 3 | Radical Addition | Acyl Radical, Styrene | Stabilized Alkyl Radical |

| 4 | Ketyl Radical Generation | Reduced Photocatalyst, NHC-Acyl Azolium Intermediate | Regenerated Photocatalyst, NHC-Ketyl Radical |

| 5 | Radical-Radical Coupling | Stabilized Alkyl Radical, NHC-Ketyl Radical | NHC-Diketone Adduct |

| 6 | Catalyst Regeneration | NHC-Diketone Adduct | 1,4-Diketone, Free NHC |

Electron Transfer and Radical-Mediated Mechanisms in Diketone Chemistry

Electron transfer (ET) processes and the involvement of radical intermediates are increasingly recognized as powerful tools in the synthesis of 1,4-diketones. rsc.orgd-nb.info These mechanisms offer alternative pathways to traditional ionic reactions.

A notable example is the electron-transfer-initiated umpolung of aromatic α-diketones. beilstein-journals.orgd-nb.info In this method, a supported base can trigger a double electron-transfer process from the solvent (N,N-dimethylformamide, DMF) to the α-diketone. beilstein-journals.orgd-nb.info This generates an enediolate anion, which is a key reactive species that can then participate in Stetter-like reactions with α,β-unsaturated acceptors to form 1,4-diones. beilstein-journals.org

Photochemical processes also leverage electron and energy transfer mechanisms. Under UV irradiation, diketones can form charge-transfer complexes with other molecules, such as dyes. acs.orgrsc.org This interaction can lead to the degradation of the dye through non-radical pathways, highlighting the ability of diketones to participate in photo-induced electron transfer. acs.orgrsc.org

The synthesis of certain diketone derivatives has been proposed to proceed through heterocyclic α-radical mechanisms . acs.org For example, the preparation of decatetraene diketone derivatives from phenyl-substituted pyrylium (B1242799) perchlorates is thought to involve such a pathway. acs.org Furthermore, radical-mediated oxidative cyclization of δ-aryl-β-dicarbonyl compounds using manganese(III) acetate (B1210297) is an effective method for synthesizing β-tetralones, which are cyclic diketone analogues. rsc.org

Identification and Characterization of Reaction Intermediates in 4-Phenylheptane-2,5-dione Pathways

The direct identification and characterization of reaction intermediates are often challenging but provide invaluable insight into reaction mechanisms. While specific studies focusing solely on the intermediates of this compound are not prevalent in the searched literature, general principles from analogous 1,4-diketone syntheses can be inferred.

In many reactions, the key intermediates are transient and highly reactive, such as radicals and specific catalytic adducts. rsc.org

Breslow Intermediate: In NHC-catalyzed reactions like the Stetter reaction, the Breslow intermediate, formed from the addition of the NHC to an aldehyde, is a crucial nucleophilic species. rsc.org

Radical Intermediates: In the dual NHC/photoredox catalysis, the existence of acyl and NHC-stabilized ketyl radicals is proposed based on mechanistic experiments like Stern-Volmer quenching studies. rsc.org These studies help to confirm the role of the photocatalyst and the electron transfer steps.

Charge-Transfer Complexes: In photochemical reactions involving diketones, the formation of charge-transfer complexes with substrate molecules has been identified as a key step. acs.org

Enediolate Anions: In base-initiated electron-transfer reactions, the enediolate anion, generated from an α-diketone, is the key reactive species responsible for the subsequent C-C bond formation. beilstein-journals.orgd-nb.info

The characterization of these intermediates often relies on a combination of spectroscopic methods, kinetic studies, and trapping experiments. For example, adducts of a dye and acetylacetone (B45752) have been identified, providing evidence for a unique degradation pathway involving adduct formation and subsequent decomposition. rsc.org

Applications of 4 Phenylheptane 2,5 Dione As a Versatile Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and materials science. frontiersin.orgopenmedicinalchemistryjournal.com 4-Phenylheptane-2,5-dione is a key starting material for the synthesis of several classes of these important compounds.

Formation of Pyrroles and Furans via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles and furans from 1,4-dicarbonyl compounds. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of the dione (B5365651) with a primary amine or ammonia (B1221849) to yield pyrroles, or dehydration under acidic conditions to form furans. organic-chemistry.orgalfa-chemistry.comorganic-chemistry.org

The reaction of this compound with a primary amine or an ammonia source, such as ammonium (B1175870) acetate (B1210297), leads to the formation of a substituted pyrrole (B145914). alfa-chemistry.com The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to afford the aromatic pyrrole ring. organic-chemistry.org The use of different primary amines allows for the introduction of various substituents on the pyrrole nitrogen.

Similarly, treatment of this compound with an acid catalyst promotes intramolecular cyclization via an enol intermediate, followed by dehydration to yield a substituted furan (B31954). wikipedia.orgorganic-chemistry.org The reaction conditions, particularly the pH, are crucial in determining whether the pyrrole or furan is the major product. organic-chemistry.org

A study involving the reaction of 4-amino-3-bromo-benzoic acid ethyl ester with this compound in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate resulted in the formation of the corresponding pyrrole derivative in 75% yield. uni-muenchen.de

Cyclization Reactions to Pyrazoles and Pyridazines

Pyrazoles and pyridazines are important classes of nitrogen-containing heterocycles with a broad spectrum of biological activities. mdpi.com The synthesis of these heterocycles can be achieved through the condensation of dicarbonyl compounds with hydrazine (B178648) derivatives.

While the direct synthesis of pyrazoles and pyridazines from this compound is not extensively detailed in the provided search results, the general principle involves the reaction of a 1,4-dicarbonyl compound with hydrazine or a substituted hydrazine. The reaction can proceed through different pathways depending on the substitution pattern of the diketone and the reaction conditions, potentially leading to the formation of either pyrazole (B372694) or pyridazine (B1198779) derivatives. mdpi.com For instance, the cyclization of a phenyl-containing 1,2,4-triketone with hydrazine produced both pyrazole and pyridazinone products. mdpi.com

Synthesis of Other Nitrogen-Containing Heterocycles from Dione Precursors

The versatility of dione precursors extends to the synthesis of a variety of other nitrogen-containing heterocycles. mdpi.combeilstein-journals.org These reactions often involve condensation with different binucleophilic reagents. The synthesis of various heterocycles like imidazoles, triazines, and benzodiazepines often utilizes dicarbonyl compounds as starting materials. openmedicinalchemistryjournal.comresearchgate.net For example, photochemical cyclizations represent a powerful tool for accessing numerous heterocycles under mild conditions. chim.it

Spiro Compound Synthesis Utilizing Dione Frameworks

Spiro compounds, characterized by two rings connected at a single carbon atom, are of significant interest due to their unique three-dimensional structures and biological activities. sciensage.infonih.gov Dione frameworks can be utilized in the synthesis of spiro compounds. For instance, the synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives has been reported, starting from the Knoevenagel condensation of hydantoin (B18101) and aromatic aldehydes. ijacskros.com Another example involves the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives through the condensation of aminocarboxamides with isatins. mdpi.com

Construction of Complex Carbocyclic Systems

Beyond heterocycles, this compound is also a valuable precursor for the construction of complex carbocyclic frameworks.

Cyclopentenone Formation via Intramolecular Reactions

Cyclopentenones are important structural motifs found in many natural products and are valuable intermediates in organic synthesis. organic-chemistry.org Intramolecular aldol (B89426) condensation of 1,4-dicarbonyl compounds is a common strategy for the synthesis of cyclopentenones. Under basic or acidic conditions, this compound can undergo an intramolecular aldol reaction to form a five-membered ring. Subsequent dehydration of the resulting aldol adduct yields a substituted cyclopentenone. This transformation provides a direct route to functionalized cyclopentenone derivatives that can be further elaborated into more complex molecular architectures.

Advanced Ring Annulations and Polycyclic System Synthesis

The 1,4-dicarbonyl motif is a classic functional group arrangement for the synthesis of five-membered heterocycles through condensation reactions. The Paal-Knorr synthesis, first reported in 1884, is a prominent method that utilizes 1,4-diketones to form substituted furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.org In this reaction, the diketone cyclizes with a dehydrating agent (for furans) or in the presence of an amine or sulfur source (for pyrroles and thiophenes, respectively). wikipedia.orgorganic-chemistry.org

The reaction to form a furan typically proceeds under acidic conditions, where one carbonyl is protonated and then attacked by the enol form of the second carbonyl, leading to a cyclized hemiacetal that subsequently dehydrates to the aromatic furan ring. wikipedia.orgalfa-chemistry.com For pyrrole synthesis, a primary amine or ammonia condenses with both carbonyl groups to form a di-imine intermediate (or sequentially to form a hemiaminal followed by cyclization), which then eliminates two molecules of water to yield the pyrrole. organic-chemistry.org

This compound serves as a direct substrate for these transformations. For instance, in a documented synthesis, 4-phenyl-heptane-2,5-dione was reacted with 4-amino-3-bromo-benzoic acid ethyl ester using toluenesulfonic acid (TsOH) as a catalyst. This reaction follows the Paal-Knorr pyrrole synthesis pathway to construct a polysubstituted indole (B1671886) derivative, which is a key polycyclic system in medicinal chemistry. uni-muenchen.de The formation of such bicyclic structures from a relatively simple linear precursor highlights the utility of this compound in generating molecular complexity.

Table 1: Heterocyclic Synthesis via Paal-Knorr Condensation This table illustrates the application of 1,4-diones, such as this compound, in forming five-membered heterocyclic rings.

| Reactant 1 (Diketone) | Reactant 2/Reagent | Catalyst | Product Class | General Structure of Product |

|---|---|---|---|---|

| This compound | Acid (e.g., H₂SO₄, P₂O₅) | Heat | Substituted Furan | Aryl-C₅H₂O-Alkyl₁, Alkyl₂ |

| This compound | Primary Amine (R-NH₂) | Acid (e.g., TsOH) | Substituted Pyrrole | Aryl-C₅H₂N(R)-Alkyl₁, Alkyl₂ |

| This compound | Phosphorus Pentasulfide (P₄S₁₀) | Heat | Substituted Thiophene | Aryl-C₅H₂S-Alkyl₁, Alkyl₂ |

Role in Diarylheptanoid Synthesis and Related Polyketide Scaffold Construction

Diarylheptanoids are a large class of plant-derived natural products characterized by a C6-C7-C6 skeleton, where two aromatic rings are linked by a seven-carbon chain. mdpi.com These compounds, which include well-known molecules like curcumin (B1669340), are biosynthesized through polyketide pathways. nih.govnih.gov In these pathways, type III polyketide synthases (PKS) catalyze the condensation of phenylpropanoid-CoA starter units with extender units like malonyl-CoA to build the carbon backbone. nih.govacs.org

The this compound structure represents a key synthetic scaffold that mirrors the core of many linear diarylheptanoids after biosynthetic reduction or modification. Synthetic chemists often target similar dicarbonyl precursors to construct these natural products. For example, a concise synthesis of dihydrocurcumins and other 1,7-diarylheptanoids was achieved using dihydroferuloylacetone as a key precursor. rsc.orgnih.gov This precursor, a β-diketone, undergoes condensation with various aldehydes to generate the final diarylheptanoid structures, demonstrating the strategic importance of the heptanedione framework in accessing this class of bioactive molecules. rsc.orgnih.gov

The biosynthesis of these compounds involves enzymes like diketide-CoA synthase (DCS) and curcumin synthase (CURS), which together build the characteristic heptanoid chain. nih.govacs.org The resulting structures can vary in their oxygenation pattern and degree of saturation but retain the fundamental 1,7-diarylheptane core. The study of synthetic routes using precursors like this compound provides valuable insights into the chemical logic of these complex biosynthetic pathways.

Table 2: Representative Diarylheptanoids with a Heptane-based Scaffold This table showcases natural products whose core structure is related to the heptane-2,5-dione framework.

| Compound Name | General Class | Core Structure Feature | Source Family (Example) |

|---|---|---|---|

| Curcumin | Linear Diarylheptanoid | 1,6-Heptadiene-3,5-dione | Zingiberaceae (Turmeric) |

| (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol | Linear Diarylheptanoid | Heptane-3,5-diol | Zingiberaceae (Ginger) researchgate.net |

| Platyphylloside | Linear Diarylheptanoid | Heptane-3-one, 5-ol | Betulaceae (Birch) dntb.gov.ua |

| Alnustone | Linear Diarylheptanoid | 1,6-Heptadien-3-one | Betulaceae (Alder) researchgate.net |

Exploration in Ligand Design for Coordination Chemistry

The field of coordination chemistry relies on ligands—molecules that donate electrons to a central metal ion to form a coordination complex. ulisboa.pt Molecules containing a 1,3-dicarbonyl motif, known as β-diketones, are among the most ubiquitous and versatile classes of ligands. ulisboa.ptresearchgate.net Although this compound is a 1,4-diketone, its structural flexibility allows it to potentially rearrange or be modified into chelating fragments, while its β-diketone isomer, 4-phenylheptane-2,4-dione, serves as a direct model for this application.

β-Diketones exist in equilibrium with their enol tautomer. The acidic enolic proton can be easily removed by a base to form a monoanionic enolate, which acts as a powerful bidentate chelating agent. ulisboa.pt This enolate anion coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This chelate effect makes β-diketonate complexes exceptionally stable. ulisboa.pt

The specific substituents on the β-diketone backbone, such as the phenyl and alkyl groups in a molecule like 4-phenylheptane-2,4-dione, can fine-tune the electronic and steric properties of the resulting metal complex. nih.govmdpi.com These properties influence the complex's solubility, volatility, and reactivity. A wide array of metal ions across the periodic table can be complexed by β-diketonate ligands, leading to complexes with diverse geometries (e.g., square planar, tetrahedral, octahedral) and applications in catalysis, materials science, and as precursors for chemical vapor deposition. researchgate.netmdpi.commdpi.com Given this well-established reactivity, this compound and its isomers are strong candidates for use as ligands in creating novel coordination compounds.

Table 3: Potential Coordination Complexes with Diketonate Ligands This table outlines the expected coordination geometries for complexes formed between a generic diketonate ligand (L⁻) and various metal ions.

| Metal Ion | Typical Complex Formula | Common Coordination Number | Typical Geometry |

|---|---|---|---|

| Cu²⁺ | [CuL₂] | 4 | Square Planar |

| Zn²⁺ | [ZnL₂] | 4 | Tetrahedral |

| Fe³⁺, Cr³⁺, Co³⁺ | [ML₃] | 6 | Octahedral |

| Ni²⁺ | [NiL₂(H₂O)₂] | 6 | Octahedral |

| Eu³⁺, La³⁺ | [ML₃(H₂O)₂] or [ML₄]⁻ | 8 or 9 | Square Antiprismatic, Capped Square Antiprismatic |

Advanced Spectroscopic and Analytical Characterization of 4 Phenylheptane 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. Through the application of various NMR experiments, a complete and unambiguous assignment of the proton and carbon skeletons of 4-Phenylheptane-2,5-dione and its analogs can be achieved.

Proton NMR (¹H NMR) Analysis of Chemical Environments

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding of a proton. In the ¹H NMR spectrum of a derivative, 1-(2-fluorophenyl)-4-phenylbutane-1,4-dione, the aromatic protons appear as multiplets in the downfield region, a characteristic of protons attached to a benzene (B151609) ring. For instance, specific signals can be observed, such as a multiplet for the aromatic protons. rsc.org The protons on the carbon backbone will have distinct chemical shifts depending on their proximity to the phenyl and carbonyl groups.

| Proton Environment | Chemical Shift (δ) [ppm] (Example Derivative) | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| Aromatic Protons | 8.03 - 7.15 | m | N/A |

| Methylene Protons (CH₂) | 3.42 | s | N/A |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is influenced by its hybridization and the electronegativity of attached atoms. The carbonyl carbons of the dione (B5365651) functionality in this compound and its derivatives are characteristically found at the downfield end of the spectrum, typically in the range of 190-220 ppm. chemguide.co.uklibretexts.org The carbons of the phenyl group appear in the aromatic region (around 110-150 ppm), while the aliphatic carbons of the heptane (B126788) chain resonate in the upfield region. bhu.ac.in For example, in a related 1,4-dione structure, the carbonyl carbons appear around 197-198 ppm, and the aromatic carbons are observed in the 128-140 ppm range. rsc.org

| Carbon Environment | Chemical Shift (δ) [ppm] (Example Derivative) |

|---|---|

| Carbonyl (C=O) | 197.34 |

| Aromatic (C-Ar) | 128.98 - 139.71 |

| Methylene (CH₂) | 32.49 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) , sometimes referred to as HMQC, correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, including the connection of subunits and the placement of quaternary carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Through the combined application of these 2D NMR experiments, a detailed and unambiguous structural assignment of this compound and its derivatives can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to its key functional groups.

The most prominent feature is the strong absorption band due to the stretching vibration of the two carbonyl (C=O) groups, which typically appears in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic environment. The presence of the phenyl group is indicated by C-H stretching vibrations of the aromatic ring, which are generally observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the heptane chain are expected just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1700 - 1725 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₆O₂), the molecular weight is 204.26 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern of this compound would be expected to show characteristic losses of fragments. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orglibretexts.org The presence of the phenyl group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91). Analysis of these fragment ions helps to confirm the structure of the parent molecule. chemguide.co.uk

| m/z | Possible Fragment Ion | Significance |

|---|---|---|

| 204 | [C₁₃H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive and precise determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the growth of a suitable single crystal of the compound. When applied to this compound or its derivatives, X-ray crystallography can yield a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial arrangement of the atoms in the molecule as it exists in the crystal lattice.

Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers.

Intermolecular interactions: Information about how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions.

The crystal structure of a derivative can reveal details about the planarity of the phenyl ring and the orientation of the dione side chain. mdpi.commdpi.commdpi.com This information is invaluable for understanding the molecule's physical properties and its interactions with other molecules.

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of this compound and its derivatives are crucial for their characterization and application in various chemical syntheses. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. These methods allow for the effective separation of the target compound from starting materials, byproducts, and other impurities, as well as for the quantitative determination of its purity.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, GC is a suitable method for its analysis, typically coupled with a mass spectrometer (MS) for definitive identification of the separated components.

Principles and Methodology

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. The choice of the stationary phase is critical and is based on the polarity of the analytes. For an aromatic diketone like this compound, a mid-polarity column is often a suitable choice to achieve good separation from both more polar and less polar impurities.

Hypothetical GC-MS Method for this compound Analysis

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless injection) |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-400 amu |

Expected Research Findings

Under these hypothetical conditions, this compound would be expected to elute with a characteristic retention time. The mass spectrum would show a molecular ion peak (m/z 204.26) and specific fragmentation patterns that can be used for its unambiguous identification. Purity assessment would be performed by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. The presence of a phenyl group in this compound makes it an excellent chromophore, allowing for sensitive detection using a UV-Vis detector.

Principles and Methodology

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For compounds like this compound, reversed-phase HPLC is the most common mode. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). More polar compounds will have a higher affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Hypothetical HPLC Method for Purity Assessment of this compound

A typical reversed-phase HPLC method for the purity assessment of this compound could be as follows.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

Detailed Research Findings

With this proposed method, this compound would be well-retained and separated from potential impurities. The use of a diode array detector would allow for the acquisition of the UV spectrum of the peak, which can aid in its identification and peak purity analysis. The addition of formic acid to the mobile phase helps to ensure good peak shape for the carbonyl-containing compound. sielc.com The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For more complex mixtures or for the separation of closely related derivatives, optimization of the gradient and mobile phase composition would be necessary. In some cases, for diketones that exhibit poor peak shapes, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer improved resolution. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Phenylheptane 2,5 Dione

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. q-chem.comjussieu.fr It is a primary tool for predicting molecular properties, offering a balance between accuracy and computational cost. q-chem.comscienceopen.com For 4-phenylheptane-2,5-dione, DFT calculations can elucidate its fundamental electronic characteristics, stability, and chemical reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity (ω), can be calculated from HOMO and LUMO energies. Hardness and softness are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, whereas a "soft" molecule has a small gap and is more reactive. The electrophilicity index quantifies the ability of a species to accept electrons. nih.gov

A hypothetical DFT analysis of this compound would involve optimizing its 3D geometry to find the lowest energy conformation. Following optimization, frequency calculations are typically performed to confirm that the structure is a true minimum on the potential energy surface. From this stable structure, electronic properties and reactivity descriptors can be calculated.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Value (Illustrative) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.3 eV | Chemical stability and reactivity |

| Chemical Hardness | η | 2.65 | Resistance to electronic change |

| Chemical Softness | S | 0.38 | Propensity for electronic change |

| Electrophilicity Index | ω | 2.21 | Electron-accepting power |

These values would suggest that the phenyl ring and the two ketone groups are the primary sites for electronic activity, influencing the molecule's interactions and potential reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological macromolecules.

The structure of this compound features several rotatable single bonds, particularly in the heptane (B126788) chain and the bond connecting the phenyl group. nih.govnih.gov This flexibility allows the molecule to adopt numerous conformations, each with a different energy level. MD simulations can map these conformations by simulating the molecule's movement over a period, providing a dynamic picture of its behavior that static models cannot capture.

Key insights from MD simulations would include:

Dominant Conformations: Identifying the most stable, low-energy conformations that the molecule is likely to adopt under specific conditions (e.g., in a particular solvent or at a certain temperature).

Conformational Transitions: Observing the transitions between different shapes and determining the energy barriers associated with these changes.

Intermolecular Interactions: When simulated in a solvent box (e.g., water), MD can reveal how this compound interacts with surrounding molecules through forces like hydrogen bonds (with the ketone oxygens acting as acceptors) and van der Waals forces.

Table 2: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description | Expected Flexibility |

| C3-C4 | Connects the ethyl group to the main chain | High |

| C4-C(phenyl) | Connects the main chain to the phenyl ring | Moderate (some steric hindrance) |

| C4-C5 | Part of the central aliphatic chain | High |

| C5-C6 | Part of the central aliphatic chain | High |

Understanding these dynamics is crucial for predicting how the molecule might fit into a receptor site in a biological system or how it will behave in a reaction medium.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Reactions

Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy changes that occur as reactants transform into products. scienceopen.com This involves identifying reactants, products, and any intermediates, as well as characterizing the high-energy transition states that connect them. For a molecule like this compound, this could involve modeling its synthesis, such as in a Michael addition or a Friedel-Crafts acylation type reaction.

For example, one could theoretically model the synthesis of this compound. The process would involve:

Geometry Optimization: Calculating the stable structures of reactants, intermediates, transition states, and products.

Transition State Search: Locating the exact geometry of the transition state—the highest energy point along the reaction coordinate. This structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.

Frequency Analysis: Confirming the nature of each structure. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction path.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the correct pathway has been found.

Prediction of Spectroscopic Properties using Quantum Chemical Methods

Quantum chemical methods are highly effective at predicting various spectroscopic properties of molecules before they are synthesized or measured experimentally. scienceopen.com These predictions can aid in the identification and characterization of the compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum to an experimental one is a powerful way to confirm the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Quantum chemical calculations can predict these frequencies and their intensities. For this compound, strong absorptions would be predicted for the C=O stretching modes of the two ketone groups, typically in the range of 1700-1725 cm⁻¹. Vibrations corresponding to C-H bonds on the aliphatic chain and the phenyl ring would also be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. For this compound, transitions involving the π-electrons of the phenyl ring and the n-electrons of the carbonyl oxygen atoms would be expected.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Approximate Value/Range |

| ¹³C NMR | Carbonyl Carbons (C=O) | 205-215 ppm |

| ¹H NMR | Aromatic Protons | 7.2-7.5 ppm |

| IR | C=O Stretch | 1715 cm⁻¹ |

| UV-Vis | π → π* transition (phenyl) | ~260 nm |

Application of Topological Indices for Structure-Property Relationships (QSPR) in Diketone Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. plos.orgnaturalspublishing.com Topological indices are numerical descriptors derived from the molecular graph (the 2D representation of a molecule) that quantify aspects of its size, shape, branching, and connectivity. researchgate.netnih.gov

In the context of diketone systems, including this compound, QSPR models can be developed to predict properties like boiling point, solubility, or chromatographic retention time without performing experiments. plos.org This is achieved by calculating a set of topological indices for a series of related diketones and then using statistical methods, like multiple linear regression, to build a model that relates these indices to a measured property. nih.gov

Common topological indices include:

Wiener Index: Based on the distances between all pairs of atoms in the molecule.

Randić Index: Related to the degree of branching in the carbon skeleton.

Zagreb Indices: Based on the degrees of the vertices (atoms) in the molecular graph.

Atom-Bond Connectivity (ABC) Index: Correlates well with the heat of formation.

A QSPR study for a series of phenyl-alkanediones could use these indices to build a predictive model. For instance, a linear model might take the form:

Property = c₀ + c₁(Index₁) + c₂(Index₂) + ...

Where 'c' represents coefficients determined from the statistical fit. Such models are valuable tools in chemical engineering and drug discovery for screening and prioritizing compounds with desired properties. routledge.com

Future Perspectives and Emerging Research Avenues for 4 Phenylheptane 2,5 Dione

Development of Novel and Environmentally Sustainable Synthetic Methodologies

The synthesis of 1,4-diketones, including 4-phenylheptane-2,5-dione, has traditionally faced challenges such as multi-step procedures, the use of expensive or toxic catalysts, and harsh reaction conditions. rsc.org Consequently, a major thrust of future research lies in the development of novel and environmentally sustainable synthetic methodologies.

Key areas of focus include:

Green Chemistry Approaches: There is a growing demand for methods that utilize environmentally friendly reagents and solvents. rsc.orgorganic-chemistry.org Research into using water as a solvent, employing biodegradable catalysts, and minimizing waste generation is crucial. rsc.orgrsc.org For instance, the Michael addition of nitroalkanes to α,β-unsaturated enones in aqueous media presents a green pathway to 1,4-diketones. acs.org

Catalyst Development: The exploration of earth-abundant and less toxic metal catalysts, such as those based on manganese, cobalt, and iron, is a significant trend. rsc.orgacs.org The development of recyclable heterogeneous catalysts, like manganese oxide octahedral molecular sieves (OMS-2), offers a promising avenue for sustainable synthesis. researchgate.net

Electrochemical Methods: Organic electrochemistry is gaining traction as a sustainable alternative to traditional redox reactions, as it replaces stoichiometric oxidizing or reducing agents with simple electron transfer, thereby reducing byproduct formation. ulb.ac.be

Photocatalysis: Sunlight-driven and visible-light-mediated syntheses using photosensitizers represent an innovative and green approach to constructing γ-diketones. rsc.orgrsc.org The use of organic multi-resonant thermally activated delayed fluorescence (MR-TADF) photocatalysts allows for the synthesis of 1,4-diketones under mild, metal-free conditions. rsc.orgresearchgate.net

Recent innovative and sustainable methods for synthesizing 1,4-diketones are summarized in the table below.

| Method | Key Features | Catalyst/Reagent | Solvents | Reference |

| Manganese(III) Porphyrin Catalysis | One-pot oxidation of arylalkanes, mild conditions, high site-selectivity. | Manganese(III) porphyrin complex | Water | rsc.org |

| Cobalt(II) Catalysis | Oxidative coupling of aryl alkenes and ketones, uses earth-abundant metal. | Co(II) salt, TBHP, DBU | Not specified | acs.org |

| Electrochemical Synthesis | Conversion of disubstituted malonic acid derivatives, ecologically benign. | Not applicable (electron transfer) | Not specified | ulb.ac.be |

| Aqueous Michael Addition | One-pot synthesis from nitroalkanes and enones. | K2CO3, H2O2 | Water | acs.org |

| Dual NHC/Photoredox Catalysis | Modular synthesis, mild and metal-free conditions. | MR-TADF photocatalyst (DiKTa), NHC organocatalyst | CH2Cl2 | rsc.orgresearchgate.net |

| Sunlight-Driven Photocatalysis | Oxidative coupling of enamines and silyl (B83357) enol ethers. | [Ru(bpy)3]2+ | Not specified | rsc.org |

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

Beyond established reactions like the Paal-Knorr synthesis, researchers are exploring the unconventional reactivity of 1,4-diketones to forge new synthetic pathways. alfa-chemistry.comwikipedia.org This includes their participation in novel catalytic cycles and their transformation into a wider array of valuable chemical structures.

Future research directions will likely involve:

Asymmetric Catalysis: The asymmetric reduction of diketones to produce chiral diols and hydroxyketones is a field of growing interest. sioc-journal.cn These chiral products are valuable building blocks in the synthesis of complex molecules.

Novel Coupling Reactions: Developing new catalytic methods, such as the palladium-catalyzed coupling of amides and cyclopropanols, provides alternative routes to γ-diketones that avoid stoichiometric organometallic reagents. chemrxiv.org

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble 1,4-diketones from simple, readily available starting materials offers a highly efficient and atom-economical approach. rsc.org

Radical-Mediated Transformations: The generation of acyl radicals and their subsequent reactions provide a powerful strategy for the synthesis of both symmetric and unsymmetric 1,4-diketones. rsc.org

The Stetter reaction, a key method for 1,4-dicarbonyl synthesis, continues to be an area of active research, with new catalysts and variations being developed. acs.orgnih.gov

Advanced Applications in Materials Science and Functional Molecule Design

The unique structural and reactive properties of 1,4-diketones, such as this compound, make them valuable precursors for a diverse range of functional molecules and materials.

Emerging applications are anticipated in:

Heterocyclic Synthesis: As versatile precursors in the Paal-Knorr synthesis, 1,4-diketones are fundamental to the creation of substituted furans, pyrroles, and thiophenes. wikipedia.orgacs.org These heterocycles are core components of many natural products and pharmaceuticals. acs.orgnih.gov

Polymer Chemistry: The incorporation of diketone functionalities into polymer chains is an area with potential for creating novel materials. For instance, polyketones with a hybrid 1,3- and 1,4-diketone sequence have been developed, offering stable and functionalizable rope-like structures. oup.com

Functional Dyes and Materials: The core structure of 1,4-diketones can be elaborated to design and synthesize molecules with specific electronic and optical properties for use in advanced materials.

Drug Discovery: The diketone moiety is a key intermediate in the synthesis of various biologically active compounds and can be incorporated into new drug candidates. ijpras.comnih.gov The development of new 1,4-diketone derivatives continues to be an important area in the search for new therapeutic agents. acs.org

The table below highlights the utility of 1,4-diketones as precursors to important heterocyclic systems.

| Heterocycle | Synthetic Method | Significance | Reference |

| Furan (B31954) | Paal-Knorr Synthesis | Common structural motif in natural products. | wikipedia.org |

| Pyrrole (B145914) | Paal-Knorr Synthesis | Building block for pharmaceuticals and natural products. | wikipedia.orgacs.org |

| Thiophene | Paal-Knorr Synthesis | Component of various functional materials and bioactive molecules. | wikipedia.orgacs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To translate laboratory-scale syntheses into industrial applications, the integration of flow chemistry and automated platforms is essential. These technologies offer significant advantages in terms of scalability, safety, and efficiency.

Future developments will likely include:

Continuous Flow Synthesis: Adapting existing and novel synthetic methods for 1,4-diketones to continuous flow processes will enable safer, more controlled, and scalable production. durham.ac.ukscielo.brchimia.ch Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. durham.ac.uk

Automated Synthesis: The use of automated synthesis platforms can accelerate the discovery and optimization of new reactions and catalysts for producing 1,4-diketones. scripps.edu These systems can perform numerous experiments in a high-throughput manner, generating large datasets for analysis.

Process Intensification: Flow chemistry enables the use of "novel process windows," involving high temperatures and pressures, which can dramatically accelerate reaction rates and improve efficiency in a safe manner. durham.ac.ukscielo.br

Multi-step Integrated Synthesis: The ability to connect multiple reaction steps in a continuous flow sequence allows for the automated, multi-step synthesis of complex molecules from simple precursors without isolating intermediates. durham.ac.uk

Deeper Mechanistic Elucidation of Complex Catalytic Processes Involving Diketone Substrates

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and synthetic routes. While significant progress has been made, many aspects of the catalytic transformations involving diketones remain to be fully understood.

Key areas for future mechanistic investigation include:

Paal-Knorr Reaction: Although the general mechanism is known, further computational and experimental studies can provide a more detailed picture of the transition states and the role of catalysts and solvents, especially in less common variations of the reaction. rsc.orgrgmcet.edu.in Quantum chemical methods are being used to explore the energy requirements and structural features of the transition states. rsc.org

Catalytic Cycles: In-depth studies involving kinetics, isotopic labeling, and computational modeling are needed to fully map out the catalytic cycles of newly developed transformations. acs.orgvetticattgroup.com This includes identifying reaction intermediates, resting states, and turnover-limiting steps. acs.org

Role of Non-covalent Interactions: In asymmetric catalysis, understanding the subtle non-covalent interactions between the catalyst, substrate, and reagents is key to explaining and predicting enantioselectivity. nih.gov

Surface-Mediated Reactions: For heterogeneous catalysis, elucidating the reaction mechanisms on the catalyst surface, including the role of surface defects and co-adsorbed species like water, is essential for catalyst optimization. osti.gov

A deeper mechanistic understanding will undoubtedly pave the way for the next generation of catalysts and synthetic methods for this compound and other valuable diketones.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Phenylheptane-2,5-dione with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions using phenylacetyl chloride and diketone precursors under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires NMR (¹H/¹³C) and HPLC (≥98% purity) . For structural confirmation, compare spectral data with reference standards (e.g., IUPAC naming conventions and CAS registry cross-referencing).

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential toxicity. Refer to analogous compounds’ safety diketones like 4-fluoro-4-methylheptane-3,5-dione require precautions against inhalation/skin contact . Store in airtight containers at –20°C to prevent degradation. Toxicity screening (e.g., MTT assay ) is advised before biological studies.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to resolve phenyl and diketone protons (δ ~2.5–3.5 ppm for diketone protons; aromatic protons at δ ~7.0–7.5 ppm). FT-IR confirms carbonyl stretching (1700–1750 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation. Cross-reference with computational IR/NMR predictions from quantum chemical models (e.g., DFT/B3LYP) for structural assignments .

Advanced Research Questions

Q. How can quantum chemical computations predict the reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to analyze molecular orbitals, electrostatic potential surfaces, and vibrational modes. Compare computed IR frequencies with experimental data to identify reactive sites (e.g., diketone carbonyl groups). Use software like Mol-Instincts for 3D visualization of HOMO-LUMO gaps and charge distribution . Note: Adjust basis sets (e.g., 6-31G*) for accuracy.

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : If computational IR/NMR deviates from experimental results, verify basis set adequacy and solvent effects (e.g., PCM model for polar solvents). Re-examine synthesis byproducts via GC-MS to rule out impurities. For biological activity discrepancies, validate assay conditions (e.g., cell line viability in MTT assays ) and confirm compound stability under experimental settings.

Q. How can this compound be evaluated for biological activity in antiviral research?

- Methodological Answer : Use plaque reduction assays (e.g., H1N1 influenza virus) at non-cytotoxic concentrations (pre-determined via MTT ). Compare IC₅₀ values with known bioactive diketopiperazines (e.g., compounds 3 and 6 in Streptomyces studies ). Structural analogs like pyrrolidine-2,5-dione derivatives may guide SAR analysis for optimizing antiviral potency .

Q. What polymerization applications exist for diketone derivatives like this compound?

- Methodological Answer : Investigate copolymerization with ε-caprolactone or morpholine-2,5-dione derivatives using Sn(Oct)₂ catalysts. Monitor reaction kinetics via ¹³C NMR to analyze sequence distribution . Thermal properties (DSC/TGA) and crystallinity (XRD) should be assessed for material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products